methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate is a complex organic compound with a unique structure It is characterized by the presence of a cyclopentyl ring, an ester functional group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl ring: Starting from a suitable cyclopentane derivative, the ring is functionalized to introduce the necessary substituents.
Introduction of the ester group: The ester functional group is introduced through esterification reactions, often using reagents like methanol and an acid catalyst.
Addition of the tert-butyl carbamate: The tert-butyl carbamate moiety is introduced using tert-butyl chloroformate and a suitable amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Methyl jasmonate: A structurally related compound with applications in plant biology and agriculture.
Methyl 2-[(1R,2R)-3-oxo-2-[(2Z)-pent-2-en-1-yl]cyclopentyl]acetate: Another similar compound with different functional groups and reactivity.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(10)8-11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 |
InChI Key |
BLVYUMDDYPUXLH-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.